![molecular formula C17H12F3NO3 B5529385 2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl acetate](/img/structure/B5529385.png)
2-oxo-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl acetate
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Overview
Description
This compound represents a class of chemically and biologically significant molecules that exhibit a wide range of chemical behaviors and physical properties. The interest in such compounds stems from their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related indole derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. For example, indole-3-carbaldehyde and chloroethyl acetate undergo reactions in the presence of anhydrous K2CO3 to afford various indole derivatives through further chemical modifications (Muralikrishna et al., 2014). Another approach includes the synthesis of 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, demonstrating the versatility of methods for accessing related compounds (Gribble & Conway, 1990).
Molecular Structure Analysis
The crystal structure determination of related compounds reveals intricate details about molecular geometry, confirming features like intermolecular hydrogen bonding and the conformation of various substituents. For instance, the structure of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate showcases intermolecular interactions and the boat conformation of the dihydrooxazepinone ring (Lee et al., 2009).
Chemical Reactions and Properties
Indole derivatives participate in a plethora of chemical reactions, contributing to their diverse chemical properties. These reactions include acetoxylation, cyclization, and cross-coupling reactions, which are pivotal for synthesizing complex molecules with potential biological activity. An example is the Pd(II)-catalyzed ortho C-H acetoxylation of triflate protected phenethyl- and phenpropylamines (Vickers et al., 2010).
properties
IUPAC Name |
[2-oxo-1-phenyl-3-(trifluoromethyl)indol-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c1-11(22)24-16(17(18,19)20)13-9-5-6-10-14(13)21(15(16)23)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOWKIIVKPJHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-1-phenyl-3-(trifluoromethyl)indol-3-yl] acetate |
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